molecular formula C16H13F6NO2 B11102054 Naphthalen-2-yl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate

Naphthalen-2-yl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate

Cat. No.: B11102054
M. Wt: 365.27 g/mol
InChI Key: DTCMJFJLADVFGZ-UHFFFAOYSA-N
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Description

Naphthalen-2-yl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate is a synthetic organic compound characterized by the presence of a naphthalene ring and a carbamate group. This compound is notable for its unique structural features, including the trifluoromethyl groups, which impart distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-2-yl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate typically involves the reaction of naphthalen-2-ylamine with a suitable carbamoyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although these reactions are less common due to the electron-withdrawing nature of the trifluoromethyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthalen-2-ylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalen-2-yl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can disrupt normal cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

  • 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one
  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
  • 2-[(1’,1’,1’-Trifluoro-2’-(trifluoromethyl)-2’-hydroxy)propyl]-3-norbornyl methacrylate

Comparison: Naphthalen-2-yl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate is unique due to the presence of both a naphthalene ring and a carbamate group, which are not commonly found together in similar compounds. The trifluoromethyl groups further enhance its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13F6NO2

Molecular Weight

365.27 g/mol

IUPAC Name

naphthalen-2-yl N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate

InChI

InChI=1S/C16H13F6NO2/c1-2-14(15(17,18)19,16(20,21)22)23-13(24)25-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,23,24)

InChI Key

DTCMJFJLADVFGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)NC(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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